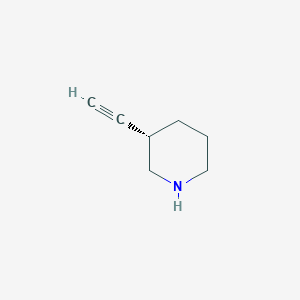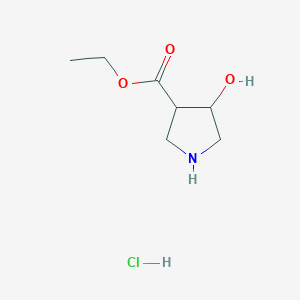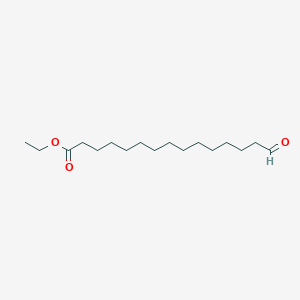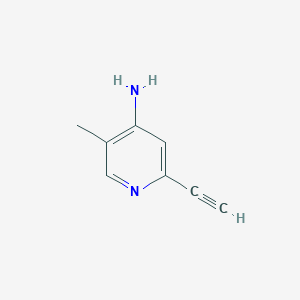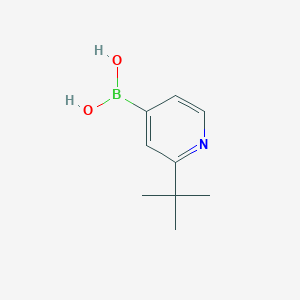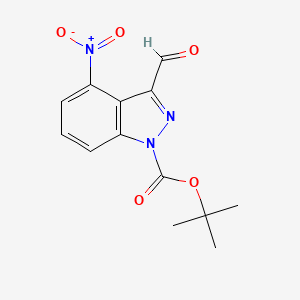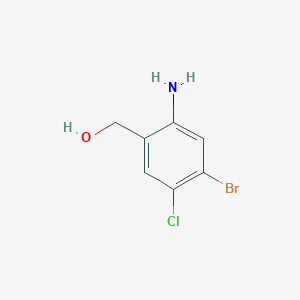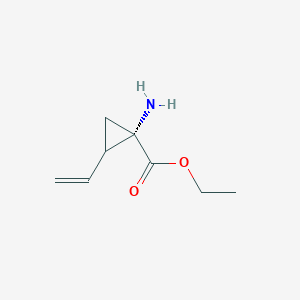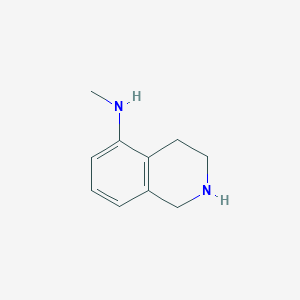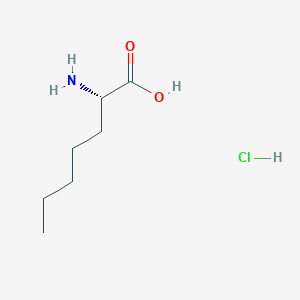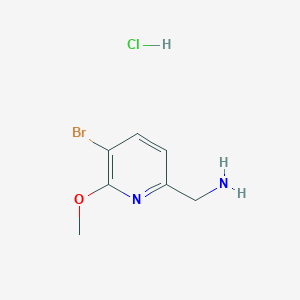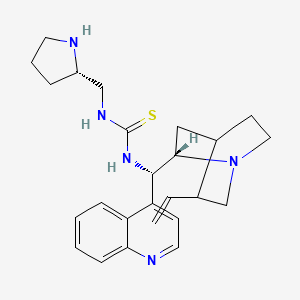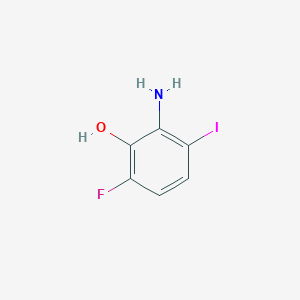
2-Amino-6-fluoro-3-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-fluoro-3-iodophenol is an organic compound with the molecular formula C6H5FINO It is a derivative of phenol, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-3-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-difluoro-3-iodophenol with ammonia under specific conditions to introduce the amino group. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained at around 50-70°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-3-iodophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form fluoroaniline derivatives.
Substitution: The fluoro and iodo groups can be substituted by other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Fluoroaniline derivatives.
Substitution: Hydroxyl or alkyl-substituted phenols.
Scientific Research Applications
2-Amino-6-fluoro-3-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-3-iodophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluoro-4-iodophenol
- 2-Amino-6-chloro-3-iodophenol
- 2-Amino-6-fluoro-3-bromophenol
Uniqueness
2-Amino-6-fluoro-3-iodophenol is unique due to the combination of amino, fluoro, and iodo substituents on the benzene ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5FINO |
|---|---|
Molecular Weight |
253.01 g/mol |
IUPAC Name |
2-amino-6-fluoro-3-iodophenol |
InChI |
InChI=1S/C6H5FINO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 |
InChI Key |
ZFEQTPGMXFAWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)
